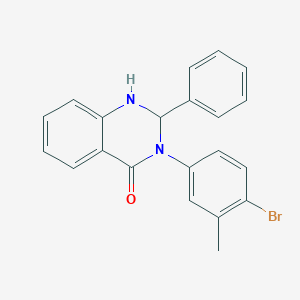![molecular formula C21H22N2O2S B298688 Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione](/img/structure/B298688.png)
Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione, also known as MPIM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPIM is a thiosemicarbazone derivative that has been shown to exhibit anticancer, antiviral, and antiparasitic activities.
Wirkmechanismus
The mechanism of action of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione is believed to be due to its ability to inhibit viral RNA replication. The antiparasitic activity of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione is believed to be due to its ability to inhibit the activity of parasitic enzymes.
Biochemical and Physiological Effects:
Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione has been shown to exhibit both biochemical and physiological effects. Biochemically, Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione has been shown to induce oxidative stress and inhibit the activity of various enzymes. Physiologically, Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione has been shown to inhibit tumor growth and reduce parasite load in infected animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione in lab experiments is its broad spectrum of activity against cancer cells, viruses, and parasites. Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione is also relatively easy to synthesize and can be produced on a large scale. However, one of the limitations of using Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione.
Zukünftige Richtungen
There are many future directions for the research of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione. One potential direction is to investigate the use of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione in combination with other anticancer drugs to enhance its efficacy. Another potential direction is to investigate the use of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione in the treatment of other viral and parasitic infections. In addition, further studies are needed to determine the safety and efficacy of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione in animal models and human clinical trials.
Synthesemethoden
The synthesis of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione involves the reaction of 1-(2-phenoxyethyl)indole-3-carbaldehyde with morpholine-4-carbothioamide in the presence of glacial acetic acid. The resulting product is then purified by recrystallization. The synthesis of Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione is a relatively simple process and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione has also been shown to exhibit antiviral activity against the hepatitis C virus and the Zika virus. In addition, Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione has been shown to exhibit antiparasitic activity against the protozoan parasites Trypanosoma brucei and Leishmania donovani.
Eigenschaften
Produktname |
Morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione |
|---|---|
Molekularformel |
C21H22N2O2S |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
morpholin-4-yl-[1-(2-phenoxyethyl)indol-3-yl]methanethione |
InChI |
InChI=1S/C21H22N2O2S/c26-21(22-10-13-24-14-11-22)19-16-23(20-9-5-4-8-18(19)20)12-15-25-17-6-2-1-3-7-17/h1-9,16H,10-15H2 |
InChI-Schlüssel |
GPXCSBAHAMMVSR-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4 |
Kanonische SMILES |
C1COCCN1C(=S)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B298608.png)

![2-(3-cyano-1H-indol-1-yl)-N'-[(2,7-diethoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B298613.png)

![Ethyl [4-(5-carbamoyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetate](/img/structure/B298617.png)
![1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol](/img/structure/B298618.png)
![2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B298619.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B298622.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B298623.png)
amino]-N-cyclopentylacetamide](/img/structure/B298624.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B298625.png)

![N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B298630.png)
![N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B298631.png)